

Introduction: Unveiling the Potential of a Versatile Building Block

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Compound of Interest

Compound Name: *2-Iodo-1-methoxy-3-nitrobenzene*

Cat. No.: *B1594462*

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In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount. 2-Iodo-3-nitroanisole (CAS No. 98991-08-3) emerges as a significant, though specialized, reagent. It is a substituted aromatic compound whose utility is derived from the unique electronic and steric interplay of its three functional groups: an iodo, a nitro, and a methoxy group. This guide, prepared for the discerning chemical researcher, delves into the core physicochemical properties, reactivity, synthesis, and characterization of 2-Iodo-3-nitroanisole. By understanding its fundamental nature, scientists can better leverage its potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel functional materials.^[1] The strategic placement of its functional groups allows for a high degree of control in multi-step synthetic sequences, making it a valuable tool in the drug development pipeline.

Core Physicochemical Properties

The physical characteristics of a compound govern its handling, purification, and reaction conditions. The properties of 2-Iodo-3-nitroanisole are summarized below, providing a foundational dataset for laboratory applications.

Property	Value	Source
IUPAC Name	2-iodo-1-methoxy-3-nitrobenzene	PubChem[2]
CAS Number	98991-08-3	Aromsyn Co.,Ltd.[1], PubChem[2]
Molecular Formula	C ₇ H ₆ INO ₃	Aromsyn Co.,Ltd.[1], PubChem[2]
Molecular Weight	279.03 g/mol	Aromsyn Co.,Ltd.[1], PubChem[2]
Appearance	Solid (inferred from isomers)	N/A
Melting Point	Data not readily available for this specific isomer. Isomers like 2-iodo-4-nitroanisole melt at 96-98 °C and 2-iodo-5-nitroanisole melts at 128-130°C.	ChemicalBook[3], ChemBK[4]
Boiling Point	Predicted: ~341-343 °C	ChemBK[4], ChemicalBook[3]
Solubility	Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane.	N/A

Synthesis and Reactivity: A Tale of Three Functional Groups

The synthetic utility of 2-iodo-3-nitroanisole lies in the distinct reactivity of its substituent groups. Understanding these characteristics is crucial for designing effective synthetic routes.

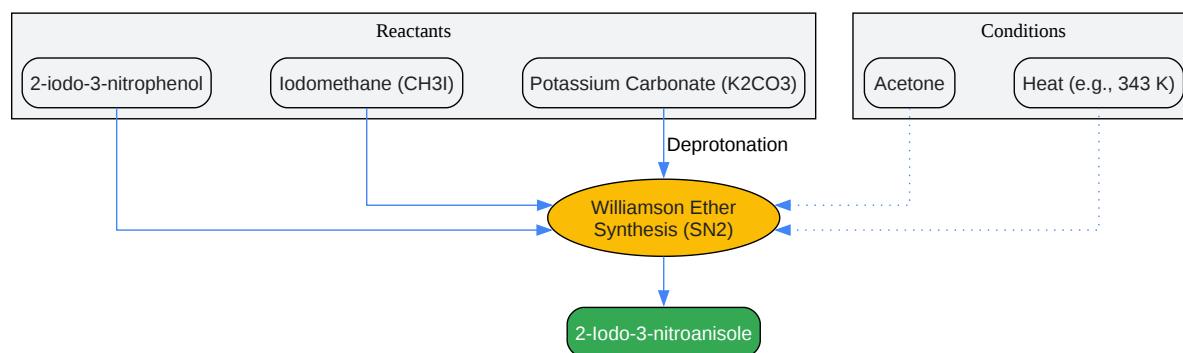
Plausible Synthetic Route: Williamson Ether Synthesis

A logical and common method for preparing anisole derivatives is the Williamson ether synthesis. This pathway would involve the methylation of the corresponding phenol, 2-iodo-3-

nitrophenol.

Experimental Rationale: The choice of this protocol is based on its reliability and high yield for forming aryl ethers.

- **Deprotonation:** A moderately strong base, such as potassium carbonate (K_2CO_3), is used to deprotonate the acidic phenolic hydroxyl group. This creates a potent phenoxide nucleophile. Using a stronger base is unnecessary and could lead to side reactions.
- **Methylation:** Iodomethane (CH_3I) serves as the electrophile. The phenoxide anion attacks the electrophilic methyl group, displacing the iodide ion in an S_N2 reaction to form the methoxy group.
- **Solvent and Temperature:** Acetone is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the nucleophilic attack. Heating the reaction increases the rate of reaction to ensure completion in a reasonable timeframe.^[5]



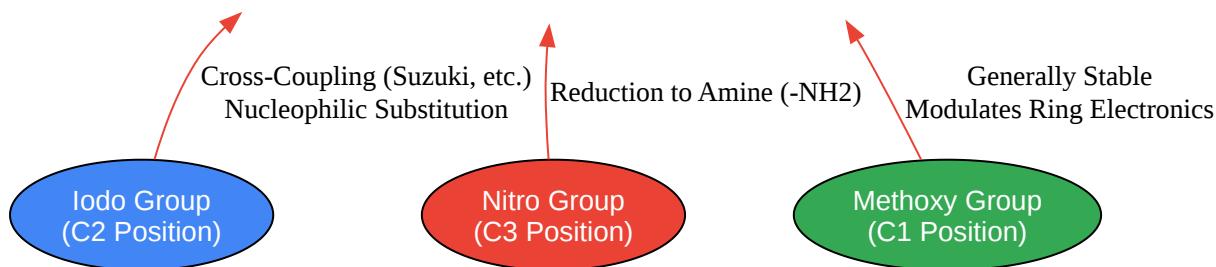
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Caption: Plausible synthesis of 2-Iodo-3-nitroanisole via Williamson ether synthesis.

Chemical Reactivity

The molecule's reactivity is dictated by the electronic properties of its substituents on the benzene ring.

- **Iodo Group (-I):** This is the most versatile handle for synthetic transformations. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is a prime participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds at the C2 position, a cornerstone of modern drug discovery.[\[1\]](#)
- **Nitro Group (-NO₂):** As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Its primary utility lies in its ability to be reduced to an aniline derivative (-NH₂). This transformation introduces a nucleophilic and basic site, which is a common pharmacophore and a versatile synthetic handle for amide bond formation, diazotization, and other reactions.
- **Methoxy Group (-OCH₃):** This is an electron-donating group that activates the ring towards electrophilic substitution, although the deactivating effect of the nitro group is dominant. It is generally stable under many reaction conditions.

Structure of
2-Iodo-3-nitroanisole[Click to download full resolution via product page](#)

Caption: Key reactive sites and transformations for 2-Iodo-3-nitroanisole.

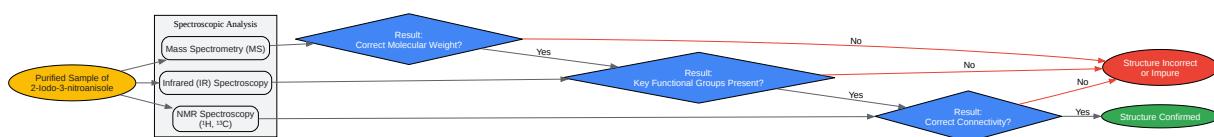
Spectroscopic Characterization Workflow

Unambiguous structural confirmation is a prerequisite for any chemical research. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for identity and purity assessment.

Self-Validating Protocol:

- Mass Spectrometry (MS): First, confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of $C_7H_6INO_3$ (278.93924 Da).^[2] This immediately validates the elemental composition.
- Infrared (IR) Spectroscopy: Next, confirm the presence of key functional groups. The IR spectrum provides definitive evidence for the nitro group (strong asymmetric and symmetric stretches $\sim 1520\text{-}1560\text{ cm}^{-1}$ and $\sim 1345\text{-}1385\text{ cm}^{-1}$) and the C-O ether linkage ($\sim 1250\text{ cm}^{-1}$).^[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Finally, elucidate the precise connectivity. ^1H and ^{13}C NMR will confirm the substitution pattern and the number of unique protons and carbons, respectively. The predicted ^1H NMR spectrum would show three distinct aromatic proton signals and a singlet around 3.9-4.0 ppm for the three methoxy protons.



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Caption: A self-validating workflow for the structural elucidation of 2-Iodo-3-nitroanisole.

Safety and Handling

As a nitro-iodo-aromatic compound, 2-Iodo-3-nitroanisole requires careful handling in a laboratory setting. While specific toxicology data for this isomer is limited, data from related compounds suggest the following precautions.

- Hazard Classification: Isomers are classified as irritants, causing skin, eye, and respiratory system irritation.[\[6\]](#)[\[7\]](#) Some nitroaromatic compounds may be harmful if swallowed.[\[6\]](#)[\[8\]](#)
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[\[7\]](#)
- Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[7\]](#)[\[9\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[3]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

References

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